molecular formula C12H24O6S2 B14675160 4-Tert-butylcyclohexane-1,2-diyl dimethanesulfonate CAS No. 38932-01-3

4-Tert-butylcyclohexane-1,2-diyl dimethanesulfonate

Cat. No.: B14675160
CAS No.: 38932-01-3
M. Wt: 328.4 g/mol
InChI Key: LIMNUKNLNMFVEW-UHFFFAOYSA-N
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Description

4-Tert-butylcyclohexane-1,2-diyl dimethanesulfonate is an organic compound characterized by a cyclohexane ring substituted with a tert-butyl group and two methanesulfonate groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butylcyclohexane-1,2-diyl dimethanesulfonate typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation, where cyclohexane is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Sulfonation: The final step involves the sulfonation of the cyclohexane ring at the 1 and 2 positions. This can be achieved by reacting the tert-butylcyclohexane with methanesulfonyl chloride in the presence of a base such as pyridine to form the dimethanesulfonate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylcyclohexane-1,2-diyl dimethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonate groups can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioethers.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Bases: Sodium hydroxide, potassium tert-butoxide

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products

    Substitution Products: Amides, esters, thioethers

    Elimination Products: Alkenes

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Alcohols, alkanes

Scientific Research Applications

4-Tert-butylcyclohexane-1,2-diyl dimethanesulfonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-Tert-butylcyclohexane-1,2-diyl dimethanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The methanesulfonate groups play a crucial role in the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butylcyclohexanol: A related compound with a hydroxyl group instead of methanesulfonate groups.

    4-Tert-butylcyclohexanone: Contains a ketone group at the 4 position.

    4-Tert-butylcyclohexyl acetate: An ester derivative with an acetate group.

Uniqueness

4-Tert-butylcyclohexane-1,2-diyl dimethanesulfonate is unique due to the presence of two methanesulfonate groups, which impart distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific synthetic and research applications.

Properties

CAS No.

38932-01-3

Molecular Formula

C12H24O6S2

Molecular Weight

328.4 g/mol

IUPAC Name

(4-tert-butyl-2-methylsulfonyloxycyclohexyl) methanesulfonate

InChI

InChI=1S/C12H24O6S2/c1-12(2,3)9-6-7-10(17-19(4,13)14)11(8-9)18-20(5,15)16/h9-11H,6-8H2,1-5H3

InChI Key

LIMNUKNLNMFVEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(C(C1)OS(=O)(=O)C)OS(=O)(=O)C

Origin of Product

United States

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